molecular formula C24H32N6O6 B12560490 Tyr-Arg-Tyr CAS No. 194877-06-0

Tyr-Arg-Tyr

Katalognummer: B12560490
CAS-Nummer: 194877-06-0
Molekulargewicht: 500.5 g/mol
InChI-Schlüssel: DYEGCOJHFNJBKB-UFYCRDLUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Chemical Identification

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its sequential arrangement of amino acids. As a linear tripeptide, the N-terminal tyrosine residue is linked via a peptide bond to arginine, which is subsequently bonded to the C-terminal tyrosine. The systematic IUPAC name for this compound is L-tyrosyl-L-arginyl-L-tyrosine . This naming convention adheres to the standard practice of listing amino acids from the N- to C-terminus, with suffixes adjusted to reflect peptide bonding (-yl for intermediate residues and -ic acid for the terminal residue).

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is:
N[C@@H](CC1=CC=C(O)C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(O)C=C2)C(=O)O
This representation highlights the stereochemistry of chiral centers (denoted by @@) and the connectivity of side chains, including the phenolic groups of tyrosine and the guanidinium moiety of arginine.

Molecular Formula and Atomic Composition Analysis

This compound has a molecular formula of C$${24}$$H$${32}$$N$${6}$$O$${6}$$ , with a molecular weight of 500.5 g/mol . This composition arises from the summation of constituent amino acids minus two water molecules lost during peptide bond formation:

Component Contribution per Residue Total Contribution (3 Residues) Adjusted for Peptide Bonds (−2 H$$_2$$O)
Carbon (C) Tyr: 9, Arg: 6 24 24
Hydrogen (H) Tyr: 11, Arg: 14 36 32 (−4 H)
Nitrogen (N) Tyr: 1, Arg: 4 6 6
Oxygen (O) Tyr: 3, Arg: 2 8 6 (−2 O)

The atomic composition underscores the peptide’s high nitrogen content (12% by mass), attributable to arginine’s guanidinium group and backbone amide bonds.

Three-Dimensional Conformational Analysis

The three-dimensional structure of this compound is influenced by steric interactions, hydrogen bonding, and side-chain chemistry. Nuclear magnetic resonance (NMR) studies of analogous tripeptides, such as Tyr-Tyr-Arg, reveal a propensity for β-turn conformations in aqueous solutions. In such structures:

  • The central arginine residue adopts a semi-rigid configuration, stabilized by intramolecular hydrogen bonds between its guanidinium group and backbone carbonyls.
  • Tyrosine side chains participate in π-π stacking interactions when spatially proximate, as observed in cyclic peptides containing aromatic residues.

Molecular dynamics simulations suggest that the flexibility of this compound is modulated by the arginine side chain’s charge. At physiological pH, the guanidinium group remains protonated, creating electrostatic repulsion with positively charged environments and favoring extended conformations.

Comparative Structural Homology with Tyrosine-Containing Oligopeptides

This compound shares structural motifs with other tyrosine-rich peptides but exhibits distinct properties due to residue sequencing:

Peptide Sequence Key Structural Features Biological Implications
This compound Y-R-Y Central arginine enhances solubility; asymmetric tyrosine distribution Potential kinase substrate motifs
Tyr-Tyr-Arg Y-Y-R Adjacent tyrosines enable π-stacking; compact tertiary structure Antioxidant activity in vitro
Ile-Tyr-Arg I-Y-R Hydrophobic isoleucine stabilizes micellar aggregates; reduced solubility Membrane interaction studies
Arg-Tyr R-Y Minimal steric hindrance; linear conformation Model system for studying β-turn nucleation

The positional placement of tyrosine residues in this compound distinguishes it from analogs like Tyr-Tyr-Arg, where adjacent aromatic side chains facilitate stronger non-covalent interactions. Conversely, the inclusion of arginine as a central residue introduces a charged domain, which may mediate interactions with nucleic acids or anionic membranes.

Eigenschaften

CAS-Nummer

194877-06-0

Molekularformel

C24H32N6O6

Molekulargewicht

500.5 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C24H32N6O6/c25-18(12-14-3-7-16(31)8-4-14)21(33)29-19(2-1-11-28-24(26)27)22(34)30-20(23(35)36)13-15-5-9-17(32)10-6-15/h3-10,18-20,31-32H,1-2,11-13,25H2,(H,29,33)(H,30,34)(H,35,36)(H4,26,27,28)/t18-,19-,20-/m0/s1

InChI-Schlüssel

DYEGCOJHFNJBKB-UFYCRDLUSA-N

Isomerische SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)O

Kanonische SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Tyrosyl-tRNA Synthetase-Catalyzed Synthesis

A novel enzymatic method using immobilized tyrosyl-tRNA synthetase from Bacillus stearothermophilus synthesized kyotorphin (Tyr-Arg) in aqueous solution without protecting groups. While this method targets dipeptides, its principles could be extended to tripeptides like this compound by sequential addition of amino acids. Key steps:

  • Substrates : Unprotected tyrosine (Tyr) and arginine (Arg).
  • Catalyst : Immobilized tyrosyl-tRNA synthetase.
  • Yield : ~72% for kyotorphin, suggesting potential scalability.

α-Chymotrypsin-Mediated Synthesis

α-Chymotrypsin catalyzes peptide bond formation in organic solvents. For dipeptides like Z-Tyr-Arg(NO₂)-OBzl, optimal conditions include:

  • Solvent : Ethyl acetate with PBS buffer (pH 8.0).
  • Additive : Polyethylene glycol (PEG) enhances enzyme stability.
  • Yield : ~67%.

Challenges : Enzymatic methods are substrate-specific and less scalable for complex peptides.

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the gold standard for peptide synthesis, offering precision and automation. Recent advancements focus on minimizing side-chain protection.

Minimal-Protection SPPS (MP-SPPS)

A green chemistry approach eliminates orthogonal protecting groups for arginine (Arg) and tyrosine (Tyr):

  • Coupling Reagents : HATU or HBTU with DIPEA.
  • Solvents : DMF or trifluorotoluene (low-toxicity alternative to DCM).
  • Deprotection : Reduced TFA concentration (e.g., 5% TFA in trifluorotoluene).
  • Yield : >90% purity for crude peptides.

Example Protocol for this compound :

  • Resin Activation : Rink amide resin.
  • Coupling : Fmoc-Tyr-OH → Fmoc-Arg-OH → Fmoc-Tyr-OH (unprotected side chains).
  • Cleavage : 5% TFA in trifluorotoluene.

Advantages : High atom economy, reduced waste.

Traditional Fmoc/t-Bu SPPS

Conventional methods employ side-chain protection:

  • Protecting Groups :
    • Arg: Pbf (pentamethyl-dihydrobenzofuran-5-sulfonyl).
    • Tyr: t-Bu (tert-butyloxycarbonyl).
  • Coupling Reagents : DCC/HOBt or DCC/Oxyma.
  • Solvents : DMF or DCM.

Example for this compound :

Step Reagents/Conditions Purpose
1. Coupling Fmoc-Tyr-OH + DCC/HOBt (DMF) Attach Tyr to resin
2. Deprotection 20% piperidine (DMF) Remove Fmoc
3. Coupling Fmoc-Arg(Pbf)-OH + DCC/Oxyma (DMF) Attach Arg
4. Deprotection 20% piperidine (DMF) Remove Fmoc
5. Coupling Fmoc-Tyr-OH + DCC/HOBt (DMF) Attach final Tyr
6. Cleavage TFA/Scavenger (e.g., TIPS) Release peptide + deprotect

Yield : ~70% (estimated from fragment coupling data).

Challenges :

  • Side Reactions : Diketopiperazine formation (cyclic byproducts).
  • Racemization : Risk with Arg residues during coupling.

Fragment Condensation

Fragment condensation combines pre-synthesized peptides to form the target sequence.

Fragment I (Tyr-Arg) + Fragment II (Tyr)

  • Fragment I Synthesis :
    • Sequence : Tyr-Arg.
    • Method : Fmoc-SPPS with Arg(Pbf) and Tyr(t-Bu).
  • Fragment II Synthesis :
    • Sequence : Tyr.
    • Method : Solution-phase activation (e.g., HOBt-ester).
  • Condensation :
    • Reagent : DCC/HOBt in DMF.
    • Yield : ~70% (based on similar peptide couplings).

Advantages : Modular design for complex peptides.

Solution-Phase Synthesis

Classic stepwise synthesis avoids resin constraints.

Sequential Coupling

  • First Coupling : Z-Tyr + Arg(NO₂)-OBzl → Z-Tyr-Arg(NO₂)-OBzl (67% yield).
  • Deprotection : Remove Z-group (e.g., HBr/AcOH) and nitro group (H₂/Pd-C).
  • Second Coupling : H-Tyr-Arg + Fmoc-Tyr-OH → Fmoc-Tyr-Arg-Tyr.

Limitations : Low yields for unprotected Arg.

Comparative Analysis of Methods

Method Yield Sustainability Scalability Key Challenges
Enzymatic 67–72% High Low Substrate specificity
MP-SPPS >90% Very High High Side reactions (e.g., diketopiperazine)
Traditional SPPS ~70% Moderate High Racemization, waste
Fragment Condensation ~70% Moderate Moderate Handling fragments
Solution-Phase 50–67% Low Low Unprotected Arg instability

Recent Advances and Recommendations

Green Chemistry in MP-SPPS

  • Solvents : Trifluorotoluene replaces DCM, reducing toxicity.
  • Cleavage : 5% TFA minimizes waste.

Avoiding Side Reactions

  • Diketopiperazine : Use longer coupling times or microwave-assisted synthesis.
  • Racemization : Optimize coupling agents (e.g., HATU > DCC).

Analyse Chemischer Reaktionen

Oxidative Cleavage at Tyrosine Residues

Tyr residues in YRY undergo selective cleavage under oxidative conditions, enabling site-specific fragmentation.

Dess–Martin Periodinane (DMP)-Mediated Cleavage

  • Conditions : DMSO/PBS buffer (pH 7.0), 40°C, 30 min.

  • Mechanism : DMP oxidizes the N-terminal Tyr to a 4,5,6,7-tetraoxo-1H-indole-2-carboxamide (TICA) moiety, cleaving the amide bond between Tyr1 and Arg2.

  • Products :

    • C-terminal fragment: Arg-Tyr with a TICA-modified N-terminus.

    • N-terminal fragment: Free Tyr (if unacetylated).

  • Substrate Scope : Effective for linear and cyclic peptides; demonstrated in cyclic depsipeptides and lipopeptides .

Reaction ComponentDetails
Oxidizing Agent DMP
Selectivity Tyr > Trp, Met, Cys
Yield Moderate to high (reported for analogous peptides)

N-Bromosuccinimide (NBS)-Induced Cleavage

  • Conditions : pH 4.6, room temperature.

  • Mechanism : Oxidative bromination of Tyr’s phenol ring triggers lactonization, hydrolyzing the C-terminal amide bond of Tyr1.

  • Products :

    • N-terminal fragment: Spirodienone-lactone-modified Tyr1.

    • C-terminal fragment: Arg-Tyr .

Electrochemical Oxidation and Fragmentation

Electrochemical methods enable Tyr-selective cleavage via phenoxonium intermediate formation.

  • Conditions : Acidic aqueous solution, electrochemical cell.

  • Mechanism : Oxidation of Tyr1’s phenol generates a phenoxonium ion, leading to lactonization and hydrolysis of the Tyr1-Arg2 bond.

  • Products :

    • N-terminal fragment: Spirodienone-lactone-modified Tyr1.

    • C-terminal fragment: Arg-Tyr .

ParameterValue
Potential ~1.2 V (vs. Ag/AgCl)
Selectivity Tyr ≈ Trp in acidic media
Yield 40–60% (observed in tripeptide models)

Palladium-Catalyzed C–H Functionalization

YRY’s Tyr residues can undergo Pd-mediated acylation for side-chain modification.

  • Conditions : Pd(OAc)₂, tert-butyl hydroperoxide (TBHP), aldehydes/alcohols in aqueous media.

  • Mechanism : A 2-pyridyl ether (OPyr) directing group facilitates ortho-C–H acylation of Tyr.

  • Products :

    • Mono- or di-acylated Tyr derivatives (e.g., acetylated Tyr1 or Tyr3).

    • Substrate compatibility: Tolerates unprotected Ser, Gln, and Asn .

Reaction VariantAcylating AgentYield
Aldehydes RCHO (e.g., benzaldehyde)37–74%
Alcohols ROH (e.g., ethanol)45–68%

Stability and Degradation Pathways

YRY’s Tyr residues are susceptible to oxidative degradation under harsh conditions:

  • Autoxidation : Generates 3-nitrotyrosine or dityrosine crosslinks under ROS exposure .

  • Photodegradation : UV irradiation induces radical-mediated hydroxylation or ring-opening .

Degradation PathwayProducts
Oxidative Bromination 3-Bromo-Tyr derivatives
Hyperoxidation TICA moiety (via DMP)

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

Kyotorphin is recognized for its analgesic effects, which are primarily attributed to its ability to enhance the release of Met-enkephalin, an endogenous opioid peptide. Research indicates that L-Tyr-D-Arg, a derivative of kyotorphin, demonstrates increased potency in inducing Met-enkephalin release compared to its parent compound. In experimental models, this dipeptide has shown superior analgesic efficacy, with an effective dose (ED50) significantly lower than that of kyotorphin itself .

Thrombin Inhibition

Studies have demonstrated that stereoisomeric forms of Tyr-Arg can act as inhibitors of thrombin and trypsin. The kinetic parameters of enzyme-catalyzed hydrolysis vary significantly between these isomers, indicating that the structure of the dipeptide influences its biological activity. This property suggests potential therapeutic uses in managing coagulation disorders .

Anti-Aging Effects

The Tyr-Arg dipeptide has been patented for its cosmetic applications aimed at combating skin sagging and improving skin tone. It stimulates the synthesis of proteins involved in the formation of elastic fibers, such as tropoelastin and fibrillin-1. This action helps restore skin resilience and prevent signs of aging .

Treatment of Skin Conditions

Research supports the use of Tyr-Arg in treating various skin conditions, including redness, inflammation, and mild edema. Its ability to penetrate the skin effectively enhances its bioavailability and therapeutic potential .

Structure-Activity Relationship

The biological activity of Tyr-Arg-Tyr is closely linked to its structural configuration. Variations in the amino acid sequence can lead to significant differences in reactivity towards enzymes like thrombin and trypsin. Understanding these relationships is crucial for optimizing therapeutic applications and developing new peptide-based drugs .

Data Tables

Application AreaSpecific UseKey Findings
MedicalAnalgesic propertiesEnhanced Met-enkephalin release; potent analgesia
MedicalThrombin inhibitionStructure-dependent inhibition; varied kinetic parameters
CosmeticAnti-aging effectsStimulates elastic fiber synthesis; improves skin tone
CosmeticTreatment for skin conditionsEffective against inflammation and redness

Case Study 1: Analgesic Efficacy

A study investigating the analgesic effects of L-Tyr-D-Arg revealed that this compound significantly increased Met-enkephalin levels in vivo, leading to pain relief comparable to traditional opioids but with reduced side effects .

Case Study 2: Cosmetic Application

In clinical trials assessing the effectiveness of Tyr-Arg in cosmetic formulations, participants reported noticeable improvements in skin elasticity and texture after consistent application over several weeks .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tyr-Arg-Tyr and Structurally/Functionally Related Peptides

Compound Structure Biological Activity Mechanism of Action Key Research Findings References
This compound Linear tripeptide (YRY) Viral binding modulation; molecular stability Steric hindrance in viral spike proteins; strong hydrogen bonding and aromatic interactions In SARS-CoV, this compound reduces ACE2 binding; mutating to Tyr-Arg-Leu enhances affinity in SARS-CoV-2 . High binding energy (-46.33 kcal/mol) in complexes .
Tyr-Ala (YA) Dipeptide (YA) Antioxidant; antidiabetic Activates PI3K-Akt pathway; scavenges ROS Reduces ROS in INS-1 cells by 50%; upregulates PI3K and p-Akt expression under high glucose . Extends lifespan in C. elegans models .
Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr) (cTP) Cyclic hexapeptide Immune modulation Enhances macrophage phagocytosis and B-cell antibody production cTP increases macrophage phagocytosis by 40% and antibody production by 35% compared to linear TP-5 . Resistant to enzymatic degradation due to cyclic structure .
Multimeric YIGSR Branched polymers (e.g., Ac-Y16) Antitumor; antimetastatic Inhibits laminin-mediated tumor cell adhesion and angiogenesis Ac-Y16 reduces lung metastasis by 97% in B16-F10 melanoma models, outperforming monomeric YIGSR (50% inhibition) .
Asp-Asp-Asp-Tyr (DDDY) Tetrapeptide (DDDY) Anti-inflammatory Suppresses NO and pro-inflammatory cytokines (TNF-α, IL-6) At 100 µg/mL, DDDY reduces NO secretion to 41% of LPS-induced levels in RAW264.7 cells . Synergistic inhibition of IL-6 (60% reduction) .

Key Comparative Insights

Structural Diversity and Stability: this compound and YA are linear peptides but differ in length and functional groups. The cyclic cTP exhibits superior enzymatic stability compared to linear analogs, a trait absent in this compound .

Mechanistic Pathways :

  • This compound and cTP both influence cellular signaling but via distinct pathways: viral receptor interactions vs. immune cell activation .
  • YA and DDDY target oxidative stress and inflammation, respectively, unlike this compound’s role in viral structural dynamics .

Therapeutic Potential: cTP and multimeric YIGSR demonstrate clinical promise in immunotherapy and oncology, whereas this compound’s significance remains largely academic in virology .

Binding Affinity :

  • This compound’s high binding energy (-46.33 kcal/mol) surpasses typical values for dipeptides (e.g., YA) but aligns with engineered multimeric systems (e.g., Ac-Y16) .

Q & A

Q. Table 1. Key Parameters for this compound Characterization

ParameterMethodAcceptable Range
PurityHPLC (UV 214 nm)≥95%
Molecular WeightMALDI-TOF MS451.2 Da (calculated)
Secondary StructureCD SpectroscopyRandom coil/β-turn

Q. Table 2. Common Pitfalls in this compound Research

PitfallMitigation StrategyEvidence Reference
Batch-to-batch variabilityStrict SPPS protocols, QC via MS/NMR
Off-target effectsUse receptor knockout models/siRNA controls

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.